molecular formula C7H10N2 B2753325 2,4,6-Trimethyl-pyrimidine dihydrate CAS No. 1195245-72-7

2,4,6-Trimethyl-pyrimidine dihydrate

Cat. No. B2753325
CAS RN: 1195245-72-7
M. Wt: 122.171
InChI Key: HCATUIMBJIDQDT-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-pyrimidine dihydrate, also known as TMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMP is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agriculture, and food industry.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

A study explored the binding of trimethoprim, a derivative of pyrimidine, to dihydrofolate reductase, using nuclear magnetic resonance (NMR). This research highlights the intricate interactions at the molecular level between pyrimidine derivatives and biological enzymes, contributing to our understanding of enzyme-ligand interactions and offering insights into drug design and molecular biology (Cayley et al., 1979).

Antibacterial Agent Analysis

Investigations into the antibacterial properties of trimethoprim, a pyrimidine analog, revealed its potent immunosuppressive capabilities alongside its antibacterial effects. This underscores the multifaceted roles pyrimidine derivatives can play in medicine and pharmacology, beyond their primary applications (Ghilchik et al., 1970).

Photoproduct DNA Repair Mechanisms

Research into the repair mechanisms of DNA photoproducts, specifically the pyrimidine (6-4) pyrimidone photoproduct, provides valuable insights into cellular responses to UV-induced DNA damage. Understanding these mechanisms is crucial for comprehending how cells maintain genetic integrity in the face of environmental stressors (Kim et al., 1994).

Synthesis and Structure Analysis

The synthesis of dihydropyrimidine derivatives based on 2,4,6-trimetoxybenzaldehyde and their antibacterial studies illustrate the chemical versatility and potential pharmaceutical applications of pyrimidine compounds. Such research not only advances synthetic organic chemistry but also contributes to the discovery of new antibiotics (Huseynzada et al., 2021).

Pyrimidine Dimers in DNA Damage

A study on the formation of pyrimidine dimers in DNA in the dark provides critical insights into the possible endogenous sources of DNA damage. This has implications for understanding the genesis of mutations and the cellular mechanisms for coping with such damage (Lamola, 1971).

properties

IUPAC Name

2,4,6-trimethylpyrimidine;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2H2O/c1-5-4-6(2)9-7(3)8-5;;/h4H,1-3H3;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXILZYKZZBEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623517
Record name 2,4,6-Trimethylpyrimidine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195245-72-7
Record name 2,4,6-Trimethylpyrimidine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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